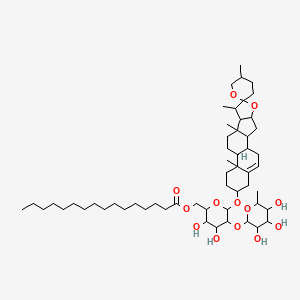

Paris saponin V palmitate

Description

Overview of Steroidal Saponins (B1172615) as Natural Products in Biomedical Research

Steroidal saponins are a class of naturally occurring glycosides characterized by a steroid aglycone backbone linked to one or more sugar chains. These compounds are widely distributed in the plant kingdom and have garnered significant attention in biomedical research due to their diverse and potent pharmacological activities. researchgate.netbohrium.com The unique chemical structures of steroidal saponins, which can be categorized into spirostanol (B12661974), furostanol, and other types based on the aglycone skeleton, contribute to their wide range of biological effects. bohrium.com These activities include anticancer, anti-inflammatory, antimicrobial, hemostatic, and immunomodulatory properties. researchgate.netbohrium.commdpi.com The structural diversity, stemming from variations in the aglycone, the type and number of sugar moieties, and the linkage patterns, allows for a broad spectrum of interactions with biological systems. exp-oncology.com.ua

The Genus Paris as a Source of Bioactive Saponins

The genus Paris, belonging to the family Liliaceae, is a rich source of bioactive steroidal saponins. mdpi.comd-nb.inforesearchgate.net Plants of this genus are perennial herbs found across Eurasia and have a long history of use in traditional medicine, particularly in China. mdpi.comd-nb.infonih.gov The rhizomes of several Paris species, known as Rhizoma Paridis, are officially recorded in the Chinese Pharmacopoeia and are used for their heat-clearing, detoxifying, and pain-relieving properties. mdpi.comd-nb.info Phytochemical investigations have revealed that steroidal saponins are the primary active constituents of the Paris genus. researchgate.netmdpi.comresearchgate.net These compounds, often referred to as Paris saponins or polyphyllins, are responsible for the therapeutic effects attributed to these plants. researchgate.net Different species of Paris exhibit distinct profiles of steroidal saponins, leading to a wide array of over 120 identified compounds from this genus. researchgate.net

Significance of Paris Saponin (B1150181) V Palmitate in Phytochemical Research

Among the numerous steroidal saponins isolated from the Paris genus, Paris saponin V palmitate has emerged as a compound of particular interest in phytochemical research. This molecule is a derivative of Paris saponin V, featuring the addition of a palmitate group. This structural modification significantly influences its physicochemical properties and biological activities. The esterification of the saponin with a fatty acid like palmitate can alter its lipophilicity, potentially affecting its absorption, distribution, and interaction with cellular membranes. Research into this compound and similar esterified saponins is crucial for understanding structure-activity relationships and for the potential development of new therapeutic agents with enhanced efficacy.

Properties

Molecular Formula |

C55H92O13 |

|---|---|

Molecular Weight |

961.3 g/mol |

IUPAC Name |

[3,4-dihydroxy-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl hexadecanoate |

InChI |

InChI=1S/C55H92O13/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-43(56)62-32-42-46(58)48(60)50(67-51-49(61)47(59)45(57)35(4)64-51)52(66-42)65-37-24-26-53(5)36(29-37)21-22-38-39(53)25-27-54(6)40(38)30-41-44(54)34(3)55(68-41)28-23-33(2)31-63-55/h21,33-35,37-42,44-52,57-61H,7-20,22-32H2,1-6H3 |

InChI Key |

HBFKYOLVZFOGAH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CC6C5C(C7(O6)CCC(CO7)C)C)C)C)OC8C(C(C(C(O8)C)O)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Production Methodologies of Paris Saponin V Palmitate

Plant-Based Extraction and Purification Strategies

The primary source of Paris saponin (B1150181) V, the precursor to its palmitate ester, is the rhizome of Paris polyphylla, a medicinal plant found predominantly in southwestern China. nih.gov The initial step in production involves the extraction of crude saponins (B1172615) from the plant material, followed by meticulous purification to isolate the target compound.

The extraction of crude saponins from the rhizomes of Paris polyphylla is typically achieved through solvent-based methods. Ethanol-water solutions are commonly employed due to their efficacy in dissolving steroidal saponins. researchgate.net Research has shown that a 60–80% ethanol (B145695) solution is particularly effective. The process often involves refluxing the plant material at temperatures between 60–90°C for 2 to 4 hours, which can yield between 6.44% and 15% crude saponins. To prevent the enzymatic degradation of the saponins during extraction, maintaining acidic conditions (pH 4–5) is a crucial consideration. Another report cited a 4.6% yield from dried rhizomes using a 7:3 (v/v) ethanol-water mixture at room temperature. researchgate.net

The efficiency of the extraction can be fine-tuned by adjusting several parameters, as detailed in the table below.

Table 1: Optimization of Ethanol Extraction Parameters for Saponins from Paris polyphylla

| Parameter | Optimal Range | Reported Yield Improvement |

|---|---|---|

| Ethanol Concentration | 60–80% | +24% |

| Temperature | 70–90°C | +18% |

| Extraction Cycles | 2–3 | +32% |

Data sourced from a 2023 analysis.

Following crude extraction, a multi-step purification process is required to isolate Paris saponin V and its derivatives to a high degree of purity. acs.org A common initial step involves enrichment using macroporous resins, such as NKA-9, which selectively adsorb saponins. This is often followed by liquid-liquid partitioning, where the crude extract is partitioned against n-butanol and water, a technique that can enrich the saponin content by 4.4 to 5.2 times.

The final purification to achieve high-purity Paris saponin V palmitate (often reported as ≥98%) relies on advanced chromatographic techniques. naturestandard.com Preparative high-performance liquid chromatography (prep-HPLC) is a cornerstone of this process. acs.org A two-dimensional prep-HPLC approach has been described for its high efficiency. This involves a first-dimension separation on a reversed-phase C18 column, which separates saponins based on hydrophobicity, followed by a second-dimension separation using hydrophilic interaction liquid chromatography (HILIC) to resolve isomers.

Table 2: Two-Dimensional Chromatographic Conditions for Paris Saponin V Purification

| Chromatography Type | Column Type | Mobile Phase Gradient | Flow Rate | Purity Achieved |

|---|---|---|---|---|

| 1st Dimension (Reversed-Phase) | C18 | Acetonitrile (B52724)/Water (30:70 → 70:30) | 5 mL/min | 91.4% |

| 2nd Dimension (HILIC) | Polyvinyl Alcohol | Methanol (B129727)/Water (50:50 → 90:10) | 3 mL/min | 98% |

Data sourced from a 2023 analysis.

For analytical confirmation and characterization of the purified saponins, techniques such as liquid chromatography combined with mass spectrometry (LC-MS) are utilized. nih.gov

Semi-Synthetic and Biotransformation Approaches

While direct extraction is feasible, the low natural abundance of specific saponins has driven the development of semi-synthetic and biotransformation methods to improve yield and create novel derivatives.

This compound can be efficiently produced through the semi-synthesis from its precursor, Paris saponin V, which is more readily isolated from Paris polyphylla. This process involves the chemical esterification of the hydroxyl group on the Paris saponin V molecule with palmitic acid. A common protocol utilizes palmitoyl (B13399708) chloride as the acyl donor in the presence of a pyridine (B92270) catalyst and an anhydrous solvent like dichloromethane.

Data sourced from a 2023 analysis.

This semi-synthetic approach allows for the specific and high-yield production of the desired palmitate ester from a purified, naturally derived precursor.

As an alternative to chemical synthesis, which can require harsh reagents and conditions, enzymatic methods offer a milder and more specific route for esterification. ejbiotechnology.info The synthesis of this compound has been achieved through enzymatic esterification using lipases. Specifically, Candida antarctica lipase (B570770) B (CALB) has been identified as an effective catalyst for this transformation. The reaction is typically conducted in an organic solvent, such as ethyl methyl ketone, at a controlled temperature of around 60°C. The progress of the reaction can be monitored by acid titration, and the final product is purified using silica (B1680970) gel column chromatography. This biocatalytic method represents a green chemistry approach to producing fatty acid esters of natural compounds. ejbiotechnology.info

Table 4: Enzymatic Synthesis of this compound

| Parameter | Condition |

|---|---|

| Enzyme | Candida antarctica lipase B (CALB) |

| Substrates | Paris saponin V, Palmitic Acid |

| Substrate Ratio | 1:1 |

| Solvent | Ethyl methyl ketone |

| Temperature | 60°C |

| Reaction Time | ~72 hours |

Data sourced from a 2023 analysis.

Biosynthetic Pathways and Metabolic Engineering

Understanding the natural biosynthesis of steroidal saponins in Paris species is crucial for potential metabolic engineering strategies to enhance production. The fundamental building block for steroidal saponins is acetyl-coenzyme A, which is produced via glycolysis. frontiersin.orgnih.gov Studies on Paris polyphylla var. yunnanensis have revealed that the synthesis of the main saponin backbone, such as that for Paris saponin VII, predominantly occurs in the leaves. frontiersin.orgnih.gov The saponins are synthesized within the mesophyll cells and are then transported via the vascular tissue to the rhizomes for storage. frontiersin.orgnih.gov

While the biosynthetic pathway of the core steroidal saponin structure is partially understood, the specific in vivo enzymatic step responsible for the palmitoylation of Paris saponin V within the plant has not been detailed in the available scientific literature. Consequently, metabolic engineering efforts specifically targeting the increased production of this compound have not been reported. Future research in this area would require the identification and characterization of the specific acyltransferase enzyme that catalyzes this final biosynthetic step in Paris polyphylla.

Elucidation of this compound Biosynthetic Route

The biosynthesis of this compound is a complex, multi-step process involving a cascade of enzymatic reactions. While the complete pathway is yet to be fully elucidated, research on related steroidal saponins in Paris species provides a robust framework for understanding its formation. The biosynthesis can be broadly divided into three key stages: the formation of the steroidal aglycone backbone, the subsequent glycosylation steps to form Paris saponin V, and the final acylation with a palmitate moiety.

The initial steps of saponin biosynthesis are shared among a vast array of terpenoid compounds in plants and begin with the mevalonate (B85504) (MVA) pathway in the cytosol. This fundamental pathway synthesizes the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are sequentially condensed to form the 30-carbon precursor, 2,3-oxidosqualene (B107256).

The cyclization of 2,3-oxidosqualene is a critical branching point in steroidal saponin biosynthesis. An enzyme known as cycloartenol (B190886) synthase (CAS) catalyzes the formation of cycloartenol, the primary precursor for phytosterols (B1254722) and steroidal saponins in plants. nih.gov Subsequent modifications of the cycloartenol skeleton are carried out by a series of enzymes, primarily belonging to the cytochrome P450 (CYP450) monooxygenase superfamily. nih.govresearchgate.net These enzymes are responsible for various oxidation and hydroxylation reactions that create the specific steroidal aglycone characteristic of Paris saponins.

Once the aglycone is formed, it undergoes a series of glycosylation steps, where sugar moieties are sequentially added. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs). nih.govresearchgate.netnih.govtandfonline.com UGTs are a diverse family of enzymes that transfer a sugar residue from an activated sugar donor, such as UDP-glucose, to the aglycone or a growing sugar chain. The specific UGTs involved determine the type and linkage of the sugars, leading to the vast diversity of saponins found in nature. In the case of Paris saponin V, a specific set of UGTs is responsible for attaching the characteristic sugar chain to the steroidal backbone.

The final step in the biosynthesis of this compound is the acylation of the Paris saponin V molecule with a palmitate group. This reaction is catalyzed by an acyltransferase. While the specific enzyme responsible for the palmitoylation of Paris saponin V has not yet been definitively identified, two major families of plant acyltransferases are known to be involved in the acylation of secondary metabolites, including saponins: the BAHD family and the serine carboxypeptidase-like (SCPL) acyltransferase family. nih.govnih.govnih.gov Members of the BAHD family have been shown to acetylate soyasaponins, researchgate.net while SCPL acyltransferases are responsible for the acylation of avenacins, a class of triterpene saponins. nih.govnih.gov It is highly probable that a yet-to-be-characterized member of one of these acyltransferase families is responsible for the final palmitoylation step in the biosynthesis of this compound.

Investigation of Environmental Factors Influencing Saponin Accumulation

Influence of Light Intensity on Saponin Biosynthesis

Light is a critical environmental factor that directly impacts plant metabolism, including the biosynthesis of secondary metabolites like saponins. Studies on Paris polyphylla have demonstrated a clear correlation between light intensity and the accumulation of steroidal saponins. researchgate.net

Research has shown that higher light intensity can promote the synthesis of Paris saponin VII, a closely related compound to Paris saponin V. nih.govfrontiersin.orgnih.gov It is proposed that increased light availability enhances the production of primary metabolites through photosynthesis, which in turn provides more precursors for the saponin biosynthetic pathway. Furthermore, the increased accumulation of saponins under high light conditions may also serve as a protective mechanism for the plant, mitigating potential photodamage.

The table below summarizes findings on the effect of light intensity on the concentration of Paris saponin VII in Paris polyphylla var. yunnanensis.

| Light Intensity (µmol m⁻² s⁻¹) | Paris Saponin VII Concentration (mg/g) | Organ | Reference |

| 100 | Lower | Leaves | nih.gov |

| 400 | Higher | Leaves | nih.gov |

Isotopic Labeling Studies for Pathway Tracing

Isotopic labeling is a powerful technique used to elucidate biosynthetic pathways by tracing the incorporation of labeled precursors into final products. This methodology has been instrumental in confirming the primary site of saponin synthesis in Paris species.

In a study investigating the biosynthesis of Paris saponin VII, ¹³C-labeled glucose was fed to different organs of Paris polyphylla plants. nih.gov The subsequent analysis of saponin extracts using liquid chromatography-mass spectrometry (LC-MS) revealed the incorporation of the ¹³C label into Paris saponin VII.

The results demonstrated that significant incorporation of the ¹³C label into Paris saponin VII occurred only when the labeled glucose was supplied to the leaves. nih.gov This finding provides strong evidence that the leaves are the primary site of Paris saponin VII biosynthesis. The synthesized saponins are then likely transported to other parts of the plant, such as the rhizomes, for storage.

The data from such an experiment can be summarized as follows:

| Labeled Precursor | Site of Application | Organ with Labeled Paris Saponin VII | Reference |

| ¹³C-Glucose | Leaves | Leaves | nih.gov |

| ¹³C-Glucose | Rhizome | No significant labeling | nih.gov |

| ¹³C-Glucose | Roots | No significant labeling | nih.gov |

This isotopic labeling approach provides a dynamic view of the biosynthetic process and is a crucial tool for validating hypotheses about metabolic pathways within plants.

Preclinical Pharmacological Activities of Paris Saponin V Palmitate

Antineoplastic and Anticancer Activities in In Vitro Models

The primary focus of research on Paris saponin (B1150181) V palmitate and its related compounds has been their effects on cancer cells. Saponins (B1172615), in general, are known to possess a wide range of biological activities, including anticancer effects. mdpi.comresearchgate.net The addition of a palmitate group to Paris saponin V is a modification that can alter its physicochemical properties, potentially enhancing its interaction with cell membranes.

Inhibition of Cancer Cell Proliferation

The inhibitory effect of Paris saponins on the proliferation of various cancer cell lines is a well-documented phenomenon. nih.govathmsi.org While direct studies on Paris saponin V palmitate are limited, research on closely related Paris saponins provides significant insights into its potential antiproliferative activities.

For instance, Paris saponin I (PSI), II (PSII), VI (PSVI), and VII (PSVII) have been shown to inhibit the proliferation of gefitinib-resistant non-small cell lung cancer (NSCLC) cells (PC-9-ZD) in a dose-dependent manner. nih.gov Similarly, PSI has demonstrated a significant dose- and time-dependent inhibition of human gastric carcinoma SGC7901 cell proliferation. nih.gov The cytotoxic effects of various steroidal saponins from Paris polyphylla have also been observed against the LA795 lung adenocarcinoma cell line. exp-oncology.com.uanih.gov

The esterification of Paris saponin V with palmitate is thought to increase its lipophilicity, which may facilitate better penetration of cancer cell membranes, thereby potentially enhancing its cytotoxic effects.

Table 1: In Vitro Antiproliferative Activity of Related Paris Saponins

| Saponin | Cancer Cell Line | Observed Effect | Reference |

| PSI, PSII, PSVI, PSVII | PC-9-ZD (NSCLC) | Dose-dependent inhibition of proliferation | nih.gov |

| PSI | SGC7901 (Gastric) | Dose- and time-dependent inhibition of proliferation | nih.gov |

| Steroidal Saponins | LA795 (Lung Adenocarcinoma) | Remarkable cytotoxicity | exp-oncology.com.uanih.gov |

| Paris Saponin VII | Hela (Cervical Cancer) | Growth inhibition with an IC50 of 2.62 ± 0.11 μM | springermedizin.de |

| Paris Saponin I | H1299, H520, H460 (NSCLC), H446 (SCLC) | Significant inhibition of proliferation | rsc.org |

Induction of Apoptosis in Malignant Cell Lines

A key mechanism underlying the anticancer activity of Paris saponins is the induction of apoptosis, or programmed cell death, in malignant cells. frontiersin.orgfrontiersin.org This process is crucial for eliminating cancerous cells without inducing an inflammatory response.

Paris saponins have been shown to induce apoptosis through various signaling pathways. For example, they can activate the mitochondrial pathway of apoptosis by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c and the activation of caspases. nih.gov Specifically, treatment with PSI, II, VI, and VII in gefitinib-resistant NSCLC cells led to a decrease in Bcl-2 protein expression and an increase in Bax, caspase-3, and caspase-9 protein expression. nih.gov

Similarly, PSI treatment in human gastric carcinoma SGC7901 cells resulted in an increased Bax/Bcl-2 ratio, elevated cytoplasmic cytochrome c, and activation of caspase-9 and caspase-3. nih.gov In human erythroleukemia (HEL) cells, Paris saponin VII induced apoptosis by causing changes in the mitochondrial membrane potential and upregulating pro-apoptotic molecules like Bid and Bim. nih.gov Furthermore, in human cervical cancer Hela cells, Paris saponin VII was found to induce apoptosis through an intrinsic pathway involving caspase activation. springermedizin.de

The induction of apoptosis is often confirmed by morphological changes such as chromatin condensation and nuclear fragmentation, which have been observed in cells treated with Paris saponins. nih.govfrontiersin.org

Table 2: Apoptosis Induction by Related Paris Saponins in Cancer Cell Lines

| Saponin | Cancer Cell Line | Key Molecular Events | Reference |

| PSI, PSII, PSVI, PSVII | PC-9-ZD (NSCLC) | Decreased Bcl-2; Increased Bax, Caspase-3, Caspase-9 | nih.gov |

| PSI | SGC7901 (Gastric) | Increased Bax/Bcl-2 ratio; Cytochrome c release; Caspase-9 & -3 activation | nih.gov |

| Paris Saponin VII | HEL (Erythroleukemia) | Mitochondrial membrane potential changes; Upregulation of Bid and Bim | nih.gov |

| Paris Saponin VII | Hela (Cervical Cancer) | Intrinsic pathway activation; Caspase-3 and -9 cleavage | springermedizin.de |

| Steroidal Saponins | LA795 (Lung Adenocarcinoma) | Dose-dependent induction of typical apoptosis | exp-oncology.com.uanih.gov |

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, Paris saponins can exert their anticancer effects by modulating the cell cycle, thereby arresting cancer cell division and proliferation. frontiersin.orgfrontiersin.org

Studies have shown that Paris saponins can cause cell cycle arrest at different phases. For instance, PSI induced G2/M phase arrest in human gastric carcinoma SGC7901 cells. nih.gov This was accompanied by the downregulation of key cell cycle regulatory proteins, cyclin B1 and Cdk1. nih.gov Similarly, PSI was found to induce cell cycle arrest at the G2/M phase in non-small cell lung cancer (NSCLC) cells. rsc.org

In human erythroleukemia (HEL) cells, Paris saponin VII was shown to induce S phase cell cycle arrest. nih.gov This modulation of cell cycle progression is a critical component of the antitumor activity of these compounds.

Table 3: Cell Cycle Modulation by Related Paris Saponins

| Saponin | Cancer Cell Line | Effect on Cell Cycle | Key Molecular Targets | Reference |

| Paris Saponin I | SGC7901 (Gastric) | G2/M phase arrest | Downregulation of Cyclin B1 and Cdk1 | nih.gov |

| Paris Saponin I | NSCLC cells | G2/M phase arrest | Not specified | rsc.org |

| Paris Saponin VII | HEL (Erythroleukemia) | S phase arrest | Not specified | nih.gov |

| Paris Saponin I | SGC-7901 (Gastric) | Promoted cisplatin-induced G2/M phase arrest | Increased P21waf1/cip1 expression | nih.gov |

Anti-Metastatic Effects: Inhibition of Cell Migration and Invasion

The spread of cancer cells to distant organs, a process known as metastasis, is a major cause of cancer-related mortality. Paris saponins have demonstrated the ability to inhibit key steps in the metastatic cascade, such as cell migration and invasion, in in vitro models. mdpi.com

For example, Paris saponin VII was found to significantly suppress the migration and invasive abilities of human metastatic colorectal cancer (CRC) cell lines, SW620 and LoVo. nih.gov This effect was associated with the downregulation of the expression and activity of matrix metalloproteinase (MMP)-2 and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion. nih.gov

Similarly, total saponins from Rhizoma Paridis have been shown to possess antimetastatic activities. nih.gov The ability of these compounds to inhibit the migratory and invasive properties of cancer cells highlights their potential as anti-metastatic agents.

Table 4: Anti-Metastatic Effects of Related Paris Saponins in Vitro

| Saponin/Extract | Cancer Cell Line | Observed Effect | Mechanism | Reference |

| Paris Saponin VII | SW620, LoVo (Colorectal) | Suppression of migration and invasion | Downregulation of MMP-2 and MMP-9 | nih.gov |

| Rhizoma Paridis Saponins | Not specified | Antimetastatic activities | Not specified | nih.gov |

Anti-Angiogenic Properties: Suppression of Neovascularization

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. frontiersin.org Paris saponins have been shown to possess anti-angiogenic properties by inhibiting key processes in vascular endothelial cells. mdpi.com

Studies on various Paris saponins, including PSI, PSII, PSVI, and PSVII, have demonstrated their ability to inhibit the proliferation, migration, and invasion of human umbilical vein endothelial cells (HUVECs). nih.gov These effects are crucial for preventing the formation of new blood vessels. The underlying mechanism involves the regulation of multiple signaling pathways, including the VEGFR2, PI3K/AKT/mTOR, and JAK2-STAT3 pathways. nih.gov

Furthermore, Paris saponin II has been reported to inhibit angiogenesis at low concentrations without being toxic to normal endothelial cells, an effect linked to the modulation of NF-κB expression. mdpi.com

Table 5: In Vitro Anti-Angiogenic Properties of Related Paris Saponins

| Saponin | Cell Line | Observed Effect | Key Signaling Pathways | Reference |

| PSI, PSII, PSVI, PSVII | HUVEC | Inhibition of proliferation, migration, invasion, and tube formation | VEGFR2, PI3K/AKT/mTOR, JAK2-STAT3 | nih.gov |

| Paris Saponin II | Not specified | Inhibition of angiogenesis | Modulation of NF-κB expression | mdpi.com |

| Polyphyllin D | HMEC-1 | Suppression of proliferation, migration, and differentiation | Not specified | researchgate.net |

Reversal of Multidrug Resistance in Cancer Cells

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. portico.org Natural products, including saponins, are being investigated for their potential to reverse MDR. portico.org

Paris polyphylla saponins (PPS) have been noted to potentiate the efficacy of chemotherapeutic agents by reversing multidrug resistance in refractory cancer cells. frontiersin.orgfrontiersin.org While the specific mechanisms for this compound are not detailed, related compounds offer valuable insights. For instance, Paris saponin VII has been shown to reverse multidrug resistance in adriamycin-resistant human breast cancer cells (MCF-7/ADR). consensus.app This effect is mediated through the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells, and the augmentation of apoptosis. consensus.app

The ability to overcome MDR is a critical aspect of the therapeutic potential of Paris saponins, suggesting they could be used in combination with conventional chemotherapy to improve treatment outcomes.

Table 6: Reversal of Multidrug Resistance by Related Paris Saponins

| Saponin | Cancer Cell Line | Mechanism of Action | Reference |

| Paris polyphylla saponins (PPS) | Refractory cancer cells | Reversal of multidrug resistance | frontiersin.orgfrontiersin.org |

| Paris Saponin VII | MCF-7/ADR (Breast Cancer) | P-glycoprotein inhibition and apoptosis augmentation | consensus.app |

Anti-Inflammatory Effects

The anti-inflammatory potential of steroidal saponins from the Paris genus is a significant area of pharmacological research. researchgate.net While direct studies on this compound are limited, research on the broader class of Paris polyphylla saponins provides insight into its probable mechanisms of action.

Saponins derived from Paris polyphylla have been demonstrated to exert anti-inflammatory effects by inhibiting the release of various pro-inflammatory factors in a dose-dependent manner. mdpi.com This modulation is crucial in controlling the inflammatory cascade. General studies on this class of saponins show a marked reduction in the production of key cytokines and inflammatory mediators. mdpi.comresearchgate.net

Research indicates that P. polyphylla saponins can suppress several critical molecules involved in inflammation. mdpi.comresearchgate.net While these findings apply to the general class of saponins from this plant, they suggest a likely mechanism for Paris saponin V and its derivatives.

Table 1: Pro-Inflammatory Mediators Modulated by Paris polyphylla Saponins

| Mediator | Effect Reported | Reference |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition | mdpi.comresearchgate.net |

| Interleukin-1β (IL-1β) | Inhibition | mdpi.comresearchgate.net |

| Interleukin-6 (IL-6) | Inhibition | mdpi.com |

| Interleukin-8 (IL-8) | Inhibition | mdpi.com |

| Nitric Oxide (NO) | Inhibition | mdpi.comresearchgate.net |

| Prostaglandin E2 (PGE2) | Inhibition | mdpi.comresearchgate.net |

The mechanism behind the reduction in inflammatory mediators like nitric oxide and prostaglandins (B1171923) is linked to the inhibition of the enzymes responsible for their synthesis. Studies on Paris polyphylla saponins have confirmed their ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory pathway. mdpi.comresearchgate.net The inhibition of these enzymes is a cornerstone of the anti-inflammatory activity observed in this compound class. researchgate.net

Table 2: Inflammatory Enzymes Inhibited by Paris polyphylla Saponins

| Enzyme | Function | Reference |

| Inducible Nitric Oxide Synthase (iNOS) | Produces nitric oxide | mdpi.comresearchgate.net |

| Cyclooxygenase-2 (COX-2) | Produces prostaglandins | mdpi.comresearchgate.net |

Immunomodulatory Properties

Saponins as a chemical class have been shown to enhance the activity of key immune cells. mdpi.com This includes augmenting the phagocytic capability of macrophages and the cytotoxic function of natural killer (NK) cells, which are vital components of the innate immune system. mdpi.com Furthermore, saponins can facilitate the proliferation and differentiation of T lymphocytes and enhance the production of antibodies by B lymphocytes, thereby influencing the adaptive immune response. mdpi.com While these are general properties of plant saponins, they form the basis of the expected immunomodulatory activities of specific compounds like this compound.

The immunomodulatory effects of saponins are closely linked to their ability to alter cytokine profiles, often shifting the balance between different types of T helper (Th) cell responses. mdpi.com Research on generalized "Paris saponin" demonstrated an ability to modulate the cytokine balance in tumor-bearing mice. athmsi.org Specifically, treatment led to an increase in serum Interferon-gamma (IFN-γ) levels while simultaneously reducing Interleukin-4 (IL-4) levels. athmsi.org This suggests a potential to enhance Th1-mediated cellular immunity (indicated by IFN-γ) and suppress Th2-mediated humoral responses (indicated by IL-4), an important mechanism in anti-tumor immunity. athmsi.org

Table 3: Influence of General Paris Saponin on Immune Cytokine Levels

| Cytokine | Immune Response Type | Observed Effect | Reference |

| Interferon-gamma (IFN-γ) | Th1 | Increased | athmsi.org |

| Interleukin-4 (IL-4) | Th2 | Reduced | athmsi.org |

Antimicrobial Activities

Certain saponins from Paris polyphylla have been identified as having significant antimicrobial properties. The primary mechanism of action for the antimicrobial effects of saponins is believed to be the disruption and permeabilization of microbial cell membranes. smolecule.com

Research investigating different monomeric saponins from P. polyphylla found that Paris saponin V (PP V) demonstrated significant inhibitory effects on the growth of Propionibacterium acnes, a bacterium implicated in the pathogenesis of acne. mdpi.com Further studies have confirmed that various other steroidal saponins isolated from the stems and leaves of Paris polyphylla are also active against this bacterium. nih.govresearchgate.net This highlights the potential of this class of compounds, including Paris saponin V and its derivatives, as antimicrobial agents.

Table 4: Antimicrobial Activity of Paris Saponin V

| Compound | Target Microbe | Effect Reported | Reference |

| Paris Saponin V (PP V) | Propionibacterium acnes | Significant growth inhibition | mdpi.com |

Antibacterial Effects

While direct studies on the antibacterial properties of this compound are not extensively detailed in the available research, the broader class of saponins from the Paris genus, particularly from Paris polyphylla, has demonstrated significant antibacterial activity. These saponins show a broad spectrum of action against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

Research on total saponins from P. polyphylla has indicated potent inhibitory effects. For instance, they have shown strong inhibition against bacteria commonly associated with skin conditions, such as Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Specifically, the total saponins exhibited a Minimum Inhibitory Concentration (MIC) of 12.2 μg/mL and a Minimum Bactericidal Concentration (MBC) of 24.4 μg/mL against S. aureus (ATCC29213). nih.gov Against S. epidermidis (CMCC260), the MIC was 48.7 μg/mL with an MBC of 97.5 μg/mL. nih.gov

Furthermore, saponins from P. polyphylla have been investigated for their effects on acne-causing bacteria. They displayed inhibitory activity against Propionibacterium acnes (now Cutibacterium acnes). nih.govnih.gov The MIC for total saponins against C. acnes (ATCC6919) was recorded at 48.7 μg/mL, with an MBC of 97.5 μg/mL. researchgate.net Studies on individual saponins revealed that Paris saponin I has the strongest antibacterial effect among several tested, while Paris saponin H showed weaker activity. researchgate.net Other steroidal saponins isolated from the stems and leaves of P. polyphylla var. yunnanensis also showed activity against P. acnes. nih.gov

It is important to note that while these findings relate to saponins from the same plant source, specific antibacterial data for the palmitate ester of Paris saponin V is not explicitly detailed. The addition of a palmitate group, however, is known to increase lipophilicity, which could potentially influence its interaction with bacterial cell membranes.

Table 1: Antibacterial Activity of Saponins from Paris polyphylla

| Bacterial Strain | Test Substance | MIC (μg/mL) | MBC (μg/mL) | Reference |

| Staphylococcus aureus ATCC29213 | Total Saponins | 12.2 | 24.4 | nih.gov |

| Staphylococcus epidermidis CMCC260 | Total Saponins | 48.7 | 97.5 | nih.gov |

| Cutibacterium acnes ATCC6919 | Total Saponins | 48.7 | 97.5 | researchgate.net |

| Cutibacterium acnes NCTC737L | Total Saponins | 97.5 | 198 | researchgate.net |

Anthelmintic Activity

Saponins derived from the rhizomes of Paris polyphylla have been identified as possessing potent anthelmintic properties. nih.govresearchgate.net While specific studies focusing exclusively on this compound are limited, research on related saponins from the plant provides significant insights into this activity. nih.govfrontiersin.org

A key study demonstrated the efficacy of a methanol (B129727) extract from P. polyphylla rhizomes against the fish ectoparasite Dactylogyrus intermedius, a monogenean flatworm. nih.govresearchgate.net This extract showed a promising 50% effective concentration (EC₅₀) of 18.06 mg/L. nih.gov

Bioassay-guided fractionation of this extract led to the isolation of two specific steroidal saponins, dioscin (B1662501) and polyphyllin D, which exhibited even more potent anthelmintic activity. nih.govresearchgate.net Both compounds were found to be more effective than the conventional anthelmintic drug, mebendazole. The mechanism of action for saponins is suggested to involve the disruption of the parasite's cell membrane permeability, leading to vacuolization and disintegration of the tegument. researchgate.net

Table 2: Anthelmintic Activity of Paris polyphylla Saponins against Dactylogyrus intermedius

| Compound | EC₅₀ (mg/L) | Reference |

| Methanol Extract | 18.06 | nih.gov |

| Dioscin | 0.44 | nih.govresearchgate.net |

| Polyphyllin D | 0.70 | nih.govresearchgate.net |

| Mebendazole (Control) | 1.25 | nih.gov |

Antioxidant Mechanisms

Saponins from Paris polyphylla are recognized for their antioxidant properties, which contribute to their various pharmacological effects. researchgate.netfrontiersin.orgmdpi.com The antioxidant mechanisms of these compounds, including by extension this compound, involve direct and indirect actions to mitigate oxidative stress.

The primary mechanism is the scavenging of free radicals. frontiersin.org By neutralizing reactive oxygen species (ROS), these saponins can help protect cells from oxidative damage that contributes to a variety of pathological conditions. frontiersin.org

Molecular and Cellular Mechanisms of Action

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis, and its dysregulation is a hallmark of cancer. Several studies indicate that Paris saponins (B1172615), as a class, can induce apoptosis in cancer cells through various interconnected pathways.

Research indicates that Paris saponin (B1150181) V palmitate induces apoptosis primarily through a caspase-dependent pathway. This involves the activation of a cascade of cysteine-aspartic proteases called caspases, which are central executioners of apoptosis. The process is often initiated through the mitochondrial pathway, leading to the release of cytochrome c and subsequent activation of caspases.

While the primary mechanism for related Paris saponins appears to be caspase-dependent, there is currently a lack of specific research into potential caspase-independent apoptotic pathways for Paris saponin V palmitate. Studies on other Paris saponins, such as Polyphyllin D, have suggested the involvement of other cell death mechanisms like necroptosis, but this has not been explored for the palmitoylated form of Paris saponin V. dovepress.com

The mitochondrion plays a central role in the apoptotic process initiated by many chemical agents, including steroidal saponins. The induction of apoptosis by this compound is linked to the disruption of mitochondrial function. A key event in this process is the alteration of the mitochondrial membrane potential (ΔΨm).

Studies on the palmitate component of the molecule show that palmitic acid can induce a drop in mitochondrial membrane potential. frontiersin.org Furthermore, research on other Paris saponins, such as Paris saponin VII, has demonstrated that they cause changes in mitochondrial membrane potential, which is a critical step in the intrinsic apoptotic pathway. nih.govbohrium.com This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. While direct studies on this compound are limited, it is plausible that it shares this mechanism of inducing mitochondrial dysfunction.

The commitment to apoptosis is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Pro-apoptotic members, such as Bax, promote the permeabilization of the mitochondrial outer membrane, while anti-apoptotic members, like Bcl-2, inhibit this process.

This compound has been shown to increase the Bax/Bcl-2 ratio, which is a key indicator of the induction of apoptosis via the mitochondrial pathway. This shift in the ratio favors the release of cytochrome c from the mitochondria. Research on other Paris saponins, including Paris saponin I, II, VI, and VII, consistently shows an upregulation of Bax and a downregulation of Bcl-2, leading to apoptosis in various cancer cell lines. nih.govresearchgate.net

| Compound | Effect on Bax | Effect on Bcl-2 | Resulting Action |

| This compound | Increase | Decrease | Promotes apoptosis |

| Paris saponin I | Increase | Decrease | Induces apoptosis researchgate.net |

| Polyphyllin VI | Upregulation | Downregulation | Induces mitochondria-mediated apoptosis nih.gov |

| Paris saponin VII | Increase | Decrease | Attenuates mitochondrial membrane potential and induces apoptosis nih.gov |

Cell Cycle Regulation Mechanisms

In addition to inducing apoptosis, many anti-cancer agents interfere with the cell cycle, the process through which cells replicate their DNA and divide. By arresting the cell cycle at specific phases, these agents can prevent cancer cell proliferation.

| Paris Saponin Derivative | Cell Line | Cell Cycle Arrest Phase |

| Paris saponin VII | Erythroleukemia Cells | S Phase nih.govbohrium.com |

| Paris saponin VII | Adriamycin-Resistant Human Leukemia Cells | G0/G1 Phase nih.gov |

| Paris saponin H | U251 Glioblastoma Cells | G1 Phase semanticscholar.org |

| Polyphyllin VI | Human Osteosarcoma Cells | G2/M Phase nih.gov |

| Paris saponin I | Gefitinib-Resistant Non-Small Cell Lung Cancer Cells | G2/M Phase researchgate.net |

The progression of the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs), which are themselves regulated by binding to their partner proteins, the cyclins. The activity of these cyclin-CDK complexes can be inhibited by cyclin-dependent kinase inhibitors (CKIs).

There is a lack of specific data on how this compound modulates cyclins and CDKs. However, studies on other Paris saponins have demonstrated their ability to alter the expression of these key cell cycle regulators. For example, Paris saponin VII has been shown to cause a decrease in the protein expression of cyclin B1, cyclin D1, CDK2, CDK4, and CDK6 in adriamycin-resistant human leukemia cells, contributing to G0/G1 arrest. nih.gov In another study, Paris saponin VII induced S phase arrest by downregulating cyclin A2 and CDK2, while upregulating the CKIs p21 and p27. frontiersin.org Paris saponin H has been shown to inhibit cyclin D1 expression, leading to G1 arrest. semanticscholar.org These findings highlight a common mechanistic theme for Paris saponins in disrupting cell cycle progression by targeting the cyclin-CDK machinery.

Signaling Pathway Modulation in Cancer

Detailed below is a breakdown of the requested signaling pathways and the current status of research concerning This compound .

PI3K/Akt/mTOR Pathway Inhibition

There is no available scientific literature or research data that demonstrates or describes the inhibition of the PI3K/Akt/mTOR signaling pathway by This compound . While other saponins from the Paris genus have been shown to affect this pathway, these findings are not specific to the palmitoylated form of Paris saponin V.

NF-κB Signaling Pathway Modulation

No research currently exists that details the modulation of the NF-κB signaling pathway by This compound . Studies on other saponins, such as Paris saponin II, have indicated an influence on NF-κB, but this cannot be extrapolated to This compound .

STAT3 Signaling Pathway Regulation

There is no published data on the regulatory effects of This compound on the STAT3 signaling pathway. Research into the effects of palmitic acid and other Paris saponins on STAT3 exists independently, but not for the specific compound .

MAPK/ERK/MEK Pathway Influence

The influence of This compound on the MAPK/ERK/MEK pathway has not been documented in scientific studies. While the broader MAPK pathway is a known target for various natural compounds, specific data for This compound is absent.

Src/eNOS Pathway Modulation

No research could be found that investigates or confirms the modulation of the Src/eNOS pathway by This compound .

Cholesterol Metabolism and Membrane Dynamics

Saponins are well-known for their interaction with cholesterol, a fundamental component of cell membranes. This interaction is a key aspect of their biological activity.

Abnormal cholesterol metabolism is a recognized feature of cancer, with tumor cells often displaying upregulated cholesterol synthesis and uptake to support rapid proliferation. nih.gov Saponins can disrupt this homeostasis, presenting a promising anti-tumor strategy. nih.gov

Disruption of Cholesterol Homeostasis: Saponins, as a class of compounds, can regulate the expression of key enzymes and proteins involved in cholesterol synthesis and metabolism. nih.gov By modulating cholesterol levels, saponins can enhance cytotoxicity, inhibit tumor cell metastasis, and even reverse drug resistance. nih.gov While specific data on this compound is not yet available, the general mechanism of saponins suggests it could interfere with cholesterol metabolism in cancer cells.

The amphiphilic nature of saponins allows them to interact with and insert into cellular membranes, particularly affecting cholesterol-rich domains. The palmitate ester on this compound is expected to enhance this lipophilicity, potentially leading to more potent membrane effects.

Membrane Permeabilization: Saponins can form complexes with membrane cholesterol, leading to the formation of pores and an increase in membrane permeability. nih.gov This disruption of membrane integrity can trigger downstream signaling events leading to cell death. smolecule.com The detergent-like properties of saponins are responsible for the disruption of cell membranes, which can cause cellular death. smolecule.com The increased lipophilicity due to the palmitate group may enhance the ability of this compound to penetrate cell membranes.

Autophagy Induction and Regulation

Autophagy is a cellular self-digestion process that can either promote cell survival or lead to cell death, depending on the cellular context. Several Paris saponins have been shown to modulate this pathway in cancer cells.

Akt/mTOR Pathway Inhibition: Research on a composite of Paris saponins demonstrated the induction of autophagy in breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov This was associated with a decrease in the phosphorylation of key proteins in the Akt/mTOR signaling pathway, including Akt, mTOR, P70S6K, and 4EBP1. nih.gov

AMPK/mTOR Pathway Modulation: In non-small cell lung cancer cells, Paris saponin VII was found to induce autophagy via the AMPK/mTOR pathway. semanticscholar.org Similarly, Sakurasosaponin, another steroidal saponin, was shown to exert its anti-proliferative effects through autophagy induction via AMPK activation. semanticscholar.org These findings suggest that Paris saponins, likely including this compound, can trigger autophagic processes in cancer cells by targeting key metabolic signaling hubs.

| Paris Saponin Variant | Cancer Cell Line | Affected Pathway | Outcome | Reference |

| Paris Saponins (composite) | MCF-7, MDA-MB-231 (Breast) | Akt/mTOR | Autophagy Induction, Apoptosis | nih.gov |

| Paris Saponin VII | Non-Small Cell Lung Cancer | AMPK/mTOR | Autophagy Induction | semanticscholar.org |

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

Cancer cells often exhibit an altered redox balance. The generation of reactive oxygen species (ROS) beyond a tolerable threshold can induce oxidative stress and trigger cell death pathways.

Induction of ROS Production: Paris polyphylla saponins (PPS) are known to modulate oxidative stress by targeting ROS-associated signaling pathways. frontiersin.org Specifically, Paris saponin VII has been shown to induce excessive ROS production in pancreatic ductal adenocarcinoma cells. This accumulation of ROS was a critical step in triggering pyroptosis, a form of programmed cell death. nih.gov A ROS scavenger, N-acetyl cysteine (NAC), was able to abrogate these effects, confirming the central role of ROS. nih.gov

Mitochondrial-Mediated Apoptosis: In human erythroleukemia cells, Paris saponin VII was found to induce apoptosis through a mitochondrial-mediated pathway. bohrium.com This involved changes in the mitochondrial membrane potential and the regulation of apoptotic proteins like Bcl-2 and Bax, processes that are closely linked to ROS generation. frontiersin.orgbohrium.com The generation of ROS can lead to a decrease in mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases, leading to apoptosis. frontiersin.org

| Paris Saponin Variant | Cell Line | Effect | Downstream Consequence | Reference |

| Paris Saponin VII | BxPC-3 (Pancreatic) | ROS Production | Caspase-3/GSDME-dependent pyroptosis | nih.gov |

| Paris Saponin VII | HEL (Erythroleukemia) | Mitochondrial Membrane Potential Disruption | Caspase-dependent apoptosis | bohrium.com |

| Paris polyphylla saponins | Lung Cancer Cells | ER Stress, ROS Accumulation | Apoptosis | frontiersin.org |

Mechanisms Underlying Anti-Inflammatory and Immunomodulatory Effects

Chronic inflammation is a key driver of tumorigenesis. The anti-inflammatory and immunomodulatory properties of Paris saponins contribute significantly to their anti-cancer profile.

Inhibition of Pro-inflammatory Mediators: Paris polyphylla saponins have demonstrated the ability to inhibit the release of numerous pro-inflammatory factors, including TNF-α, IL-1β, IL-6, and IL-8. mdpi.com This effect is often dose-dependent. mdpi.com

Regulation of Key Inflammatory Pathways: The anti-inflammatory effects of Paris saponins are mediated through the inhibition of critical signaling pathways such as NF-κB, PI3K/Akt, and MAPK. mdpi.com For instance, certain Paris saponins can inhibit the phosphorylation of proteins within these cascades, thereby dampening the inflammatory response. mdpi.com Paris saponin II (PSII) has been shown to suppress NF-κB activation by inhibiting IKKβ and the translocation of the p65 subunit. nih.gov As mentioned previously, PSVII also regulates the STAT3/NF-κB pathway to exert its anti-inflammatory effects. nih.gov These actions suggest that this compound likely shares these anti-inflammatory and immunomodulatory capabilities.

Based on a comprehensive review of the available scientific literature, there is currently no specific information detailing the effects of This compound on the molecular and cellular mechanisms outlined in your request.

Specifically, research data directly linking this compound to the inhibition of iNOS and COX-2 expression/activity or the suppression of pyroptosis-related pathways (e.g., Caspase-1, NLRP3) could not be located.

While general anti-inflammatory properties are attributed to various saponins from the Paris genus, and the palmitate component has been studied for its own effects on these pathways, the specific actions of the conjugated compound "this compound" in these contexts have not been described in the available search results. Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline.

Impact of Aglycone Structure on Biological Activity

The aglycone, or sapogenin, forms the hydrophobic core of the saponin and is a primary determinant of its biological function. This compound is built upon a 27-carbon pennogenyl aglycone, which is a type of spirostanol (B12661974) steroid. The specific features of this aglycone are critical to its activity when compared to other steroidal saponins.

Key structural distinctions in the aglycone that influence bioactivity include:

Backbone Type : The pennogenyl backbone of this compound is distinct from the diosgenin-type aglycones found in many other saponins. For example, pennogenyl derivatives have a five-membered lactone ring (C-20 to C-26), which differs from the open-chain configuration of diosgenin (B1670711) analogues.

Stereochemistry : The compound possesses a 25R configuration, which contrasts with the 25S stereochemistry seen in related saponins like polyphyllin D.

These differences in the steroidal framework affect how the molecule interacts with cellular membranes and protein targets, ultimately shaping its specific biological profile.

Influence of Sugar Moieties: Type, Number, and Linkage Positions

The oligosaccharide (sugar) chains attached to the aglycone constitute the hydrophilic portion of the molecule and play a vital role in modulating its bioactivity. acs.orgnih.gov The type, number, sequence, and linkage points of these sugar residues can dramatically alter a saponin's efficacy. mdpi.com

Studies on steroidal saponins isolated from Paris vietnamensis have provided clear evidence of the sugar chain's importance. A comparative analysis of saponins with different sugar structures revealed that the number of sugar residues is directly correlated with cytotoxic activity against human glioblastoma cell lines. mdpi.com

Effect of Sugar Chain Length : Saponins featuring a branched trisaccharide (three-sugar) chain attached to the C-3 position of the aglycone demonstrated significant cytotoxic effects. In contrast, analogous saponins that possessed only a disaccharide (two-sugar) chain at the same position showed almost no cytotoxic activity. mdpi.com

This suggests that a greater number of sugar residues at the C-3 position enhances the compound's ability to induce cancer cell death, a critical finding for the rational design of saponin-based therapeutics. mdpi.com

| Compound Type | Number of Sugar Residues (at C-3) | Observed Cytotoxicity against U87MG & U251 cells |

| Saponin Analogues | Branched Trisaccharide | Significant |

| Saponin Analogues | Disaccharide | Almost No Activity (IC50 > 100 μM) |

Role of Palmitate Esterification in Bioactivity

The esterification of Paris saponin V with a palmitate group is a critical modification that significantly enhances its bioactivity, primarily by altering its physicochemical properties. The addition of the long-chain fatty acid, palmitate, profoundly increases the molecule's lipophilicity (fat-solubility). This process is typically catalyzed by acyltransferase enzymes in plants. smolecule.com

The increased lipophilicity has several important consequences:

Enhanced Membrane Permeability : The palmitate moiety improves the saponin's ability to penetrate cellular membranes. One study demonstrated that acylation at the C-6′ position led to a 58% increase in penetration rates across an artificial bilayer compared to the non-palmitoylated Paris saponin V.

Increased Lipophilicity : This change is quantifiable through chromatographic methods. In one analysis, the palmitoylated saponin had a retention time 4.2 minutes longer than its non-palmitoylated precursor, confirming its greater lipophilicity.

Therefore, the palmitate ester group is not merely an add-on but a key functional component that modifies the compound's interaction with biological systems at a fundamental level. smolecule.com

Comparative Analysis with Related Steroidal Saponins

For instance, Paris saponin II, which shares a similar steroidal backbone, demonstrates superior cytotoxicity against hepatoma BEL-7402 cells (IC₅₀: 0.48 μmol/L) compared to Paris saponin V (IC₅₀: 1–5 μmol/L). This suggests that subtle variations in the sugar moieties can lead to significant differences in potency. However, the addition of the palmitate group to Paris saponin V is thought to enhance its effectiveness through improved membrane penetration, a feature that Paris saponin II lacks. Similarly, Paris saponin I exhibits both antifungal and cytotoxic activity, further underscoring how changes in the glycosidic structure influence the spectrum of biological effects.

| Compound | Key Structural Features | Source Plant(s) | Noted Biological Activities |

| This compound | Pennogenyl aglycone, oligosaccharide chain, C-6' palmitate ester | Paris spp. | Cytotoxic, antimicrobial, high lipophilicity. |

| Paris saponin V | Pennogenyl aglycone, oligosaccharide chain (precursor to the palmitate form) | Paris thibetica | Cytotoxic against certain cancer cells (IC₅₀: 1–5 μmol/L). |

| Paris saponin I | Pennogenyl aglycone with distinct sugar moiety | Paris spp. | Dual antifungal and cytotoxic activity. |

| Paris saponin II | Pennogenyl aglycone with distinct sugar moiety | Paris spp. | Superior cytotoxicity vs. Paris saponin V against hepatoma cells (IC₅₀: 0.48 μmol/L). |

| Polyphyllin D | Diosgenin-type aglycone (25S configuration) | Paris polyphylla | Inhibits endothelial cell function and angiogenesis. frontiersin.org |

| Diosgenin | Aglycone common in Dioscorea species, open C-17 side chain | Dioscorea spp. | Anti-inflammatory, precursor to steroid hormones. smolecule.com |

Table of Compounds

Advanced Analytical and Methodological Approaches for Research on Paris Saponin V Palmitate

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating Paris saponin (B1150181) V palmitate from complex botanical extracts and quantifying its presence. The choice of technique is dictated by the need for high resolution, sensitivity, and reproducibility.

UHPLC-QTOF-MS is a powerful hybrid technique that combines the high separation efficiency of ultra-high-performance liquid chromatography with the high mass accuracy and resolution of quadrupole time-of-flight mass spectrometry. This method is exceptionally well-suited for the comprehensive analysis of steroidal saponins (B1172615) in extracts from plants of the Paris genus. nih.govnih.gov

In a typical application, a reversed-phase column is used to separate the various saponins. The retention time of these compounds is influenced by structural factors such as the number and position of hydroxyl groups on the aglycone and the nature of the sugar chains. nih.gov Generally, saponins with a higher number of hydroxyl groups exhibit shorter retention times due to increased polarity. nih.gov

The QTOF-MS component allows for the accurate mass measurement of the parent and fragment ions, facilitating the tentative identification of known and novel saponins based on their elemental composition and fragmentation patterns. nih.govnih.gov This technique has been successfully used to identify dozens of compounds in different Paris species, providing a chemical profile that can distinguish between them. nih.gov For Paris saponin V palmitate, UHPLC-QTOF-MS would enable its precise quantification and differentiation from other structurally similar saponins within an extract.

Table 1: UHPLC-QTOF-MS Parameters for Saponin Analysis

| Parameter | Typical Condition/Description | Relevance for this compound |

|---|---|---|

| Column | Reversed-phase C18 column (e.g., UItra BiPh) | Provides excellent separation of complex saponin mixtures. |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (often with formic acid). nih.govnih.gov | Achieves resolution between structurally similar saponins. |

| Ionization Mode | Electrospray Ionization (ESI), often in both positive and negative modes. nih.gov | Negative mode is often preferred for sensitive detection of the deprotonated molecule [M-H]⁻. nih.govnih.gov |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) | Offers high-resolution mass data for accurate formula determination. |

| Data Analysis | Comparison of retention times and mass fragmentation data with reference standards. | Enables confident identification and quantification. |

High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) is another robust method for the quantification of saponins, particularly when a chromophore is absent, making UV detection less effective. researchgate.net ELSD is a universal detector that provides a response for any non-volatile analyte, making it ideal for the broad class of saponins. researchgate.net

The principle involves three steps: nebulization of the column eluent into fine droplets, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining solid analyte particles. The detector's response is proportional to the mass of the analyte. This technique has been successfully applied to the simultaneous determination of multiple known saponins in Paris and Trillium species, demonstrating improved sensitivity for certain compounds. researchgate.net For this compound, HPLC-ELSD offers a reliable method for quantification, especially in quality control applications where reference standards are available. researchgate.net

Table 2: HPLC-ELSD System Overview

| Component | Function | Advantage for Saponin Analysis |

|---|---|---|

| HPLC System | Separates the components of the mixture based on their affinity for the stationary and mobile phases. | Allows for the isolation of individual saponins from a complex extract. |

| Nebulizer | Converts the eluent from the HPLC column into a fine aerosol. | Prepares the sample for solvent evaporation. |

| Drift Tube | A heated tube through which the aerosol passes, causing the mobile phase to evaporate. | Leaves behind solid particles of the non-volatile analyte (saponin). |

| Light Source & Detector | A light beam is passed through the particle stream, and a photodetector measures the scattered light. | Provides a universal detection method that does not require a chromophore. |

Spectroscopic Methods for Structural Elucidation and Confirmation

Once isolated, the precise chemical structure of this compound must be confirmed. Spectroscopic methods are indispensable for this purpose, providing detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of natural products like saponins. nih.govnih.gov A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to piece together the complex structure, which includes the steroidal aglycone, the sugar moieties, and the attached palmitate chain.

1D NMR: ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. nih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy) identify proton-proton couplings, helping to map out spin systems within the aglycone and sugar rings. nih.gov HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it shows correlations between protons and carbons over two to three bonds, allowing for the connection of different structural fragments, such as linking the sugar units to each other and to the aglycone. nih.govnih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) helps determine the stereochemistry by identifying protons that are close in space. rsc.org

Through the careful analysis of these spectra, the complete structure, including the sequence of the sugar chain and the stereochemistry of all chiral centers, can be definitively established. mdpi.com

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy.

Tandem mass spectrometry (MS/MS or MSⁿ) is particularly valuable for structural analysis. nih.gov Using techniques like electrospray ionization (ESI), the molecule is ionized, and the precursor ion is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a wealth of structural information. nih.gov For a saponin glycoside, the fragmentation typically involves the sequential loss of sugar residues from the glycosidic chains. This allows researchers to determine the mass of the aglycone and the mass and sequence of the sugars in the chain. nih.gov The loss of the palmitate group would also be a characteristic fragmentation, further confirming the structure. umons.ac.be

In Vitro Cell-Based Assay Methodologies for Pharmacological Screening

To investigate the potential biological activities of this compound, a variety of in vitro cell-based assays are employed. These assays serve as initial screening tools to identify pharmacological effects, such as anticancer activity, which is a known property of many Paris saponins. nih.govnih.gov

Common methodologies include:

Cytotoxicity and Proliferation Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. nih.gov Cancer cell lines are treated with varying concentrations of the compound to determine its effect on cell growth and to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth). researchgate.net

Apoptosis Assays: To determine if the compound induces programmed cell death (apoptosis), flow cytometry with Annexin V and Propidium (B1200493) Iodide (PI) staining is a standard method. nih.govnih.gov Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.

Cell Cycle Analysis: Flow cytometry can also be used to analyze the cell cycle distribution. nih.gov Cells are stained with a DNA-binding dye, and the analysis reveals whether the compound causes cell cycle arrest at a specific phase (e.g., G2/M), which is a common mechanism for anticancer agents. nih.gov

Western Blot Analysis: This technique is used to detect and quantify specific proteins involved in cellular pathways. nih.gov For instance, to confirm that apoptosis is induced, researchers may probe for key proteins like caspases (e.g., caspase-3, caspase-9), the pro-apoptotic protein Bax, and the anti-apoptotic protein Bcl-2. nih.govnih.gov This can elucidate the molecular mechanism of action.

These assays provide a robust framework for the preliminary pharmacological screening of this compound, guiding further investigation into its potential therapeutic applications.

Table 3: Common In Vitro Assays for Pharmacological Screening of Saponins

| Assay Method | Principle | Endpoint Measured | Typical Application |

|---|---|---|---|

| MTT Assay | Mitochondrial dehydrogenases in living cells convert MTT to a colored formazan (B1609692) product. | Cell viability, proliferation, cytotoxicity. nih.gov | Screening for anticancer activity. |

| Annexin V/PI Staining | Annexin V binds to phosphatidylserine on apoptotic cells; PI stains necrotic/late apoptotic cells. | Quantification of early and late apoptosis. nih.gov | Confirming apoptosis as the mode of cell death. |

| Cell Cycle Analysis (Flow Cytometry) | A fluorescent dye binds stoichiometrically to DNA, allowing for cell cycle phase determination. | Percentage of cells in G0/G1, S, and G2/M phases. nih.gov | Investigating cell cycle arrest mechanisms. |

| Western Blot | Uses antibodies to detect specific proteins separated by gel electrophoresis. | Expression levels of key proteins in signaling pathways (e.g., Bcl-2, Bax, caspases). nih.gov | Elucidating molecular mechanisms of action. |

Cell Viability and Proliferation Assays (e.g., MTT, LDH Release)

The assessment of cell viability and proliferation is fundamental in determining the cytotoxic potential of a compound. For Paris saponin V (PSV), these effects have been evaluated using methods that measure membrane integrity and metabolic activity.

Lactate (B86563) Dehydrogenase (LDH) Release Assay

The lactate dehydrogenase (LDH) assay is a common method to quantify cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes. Research on pancreatic cancer cells (PANC-1) demonstrated that treatment with Paris saponin V induced the release of LDH. This finding indicates that PSV can cause a loss of plasma membrane integrity, a key feature of certain types of cell death.

While the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used technique to measure cell viability through metabolic activity, specific studies detailing the use of the MTT assay for Paris saponin V were not identified in the reviewed literature.

Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry, Hoechst Staining)

Investigating a compound's influence on programmed cell death (apoptosis) and cell cycle progression is crucial for understanding its anticancer mechanisms.

Flow Cytometry

Flow cytometry has been employed to analyze the mode of cell death induced by Paris saponin V. In studies involving pancreatic cancer cells, propidium iodide (PI) staining followed by flow cytometry analysis was used. The results confirmed that PSV induces a form of programmed cell death known as pyroptosis, which is characterized by cell swelling and plasma membrane rupture, leading to PI uptake.

Detailed studies specifically employing Hoechst staining to observe nuclear morphology changes or comprehensive cell cycle analysis to determine cell cycle phase arrest following treatment with Paris saponin V are not extensively detailed in the current body of scientific literature.

Cell Migration and Invasion Assays (e.g., Wound Healing, Transwell)

Assays that measure the ability of cancer cells to migrate and invade are critical for evaluating the anti-metastatic potential of a compound. However, specific research applying wound healing or Transwell assays to evaluate the effect of Paris saponin V on cell migration and invasion has not been reported in the reviewed scientific literature.

Angiogenesis Assays (e.g., Tubule Formation)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The tubule formation assay is a standard in vitro method to assess the pro- or anti-angiogenic effects of compounds. To date, studies specifically investigating the impact of Paris saponin V on angiogenesis using the tubule formation assay are not available in the reviewed literature.

Brine Shrimp Cytotoxicity Assay

The brine shrimp lethality assay is a simple, preliminary toxicity screening method for natural products. It is often used to predict general cytotoxicity. Despite its common use in natural product research, specific studies reporting the results of brine shrimp cytotoxicity assays for purified Paris saponin V were not found in the reviewed scientific literature.

Molecular Biology Techniques for Mechanistic Elucidation

Understanding the molecular pathways affected by a compound is key to elucidating its mechanism of action.

Western Blotting for Protein Expression Analysis

Western blotting is a core technique used to detect specific protein expression levels, providing insight into the cellular pathways modulated by a compound. Research into the mechanism of Paris saponin V-induced cell death in pancreatic cancer has utilized this technique. Studies have shown that PSV treatment leads to the cleavage of Gasdermin E (GSDME), a key protein in the execution of pyroptosis. This cleavage is mediated by caspase-3, and Western blot analysis has been instrumental in confirming the activation of caspase-3 and the subsequent cleavage of GSDME in response to PSV treatment.

Interactive Data Table: Effect of Paris Saponin V on Pancreatic Cancer Cells

| Cell Line | Assay | Key Finding | Implication |

| PANC-1 | LDH Release | Increased LDH release | Loss of plasma membrane integrity |

| PANC-1 | Flow Cytometry (PI Staining) | Increased PI-positive cells | Induction of pyroptotic cell death |

| PANC-1 | Western Blotting | Cleavage of Caspase-3 and GSDME | Activation of the Caspase-3/GSDME pyroptosis pathway |

| AsPC-1 | Cell Proliferation Assay | Significant inhibition of proliferation | Cytotoxic/cytostatic effect |

| BxPC-3 | Cell Proliferation Assay | Significant inhibition of proliferation | Cytotoxic/cytostatic effect |

Gene Expression Profiling

Gene expression profiling is a powerful methodology for elucidating the molecular mechanisms underlying the bioactivities of natural compounds. In the context of this compound, this approach can reveal the signaling pathways and cellular processes modulated by the compound. While direct gene expression studies on this compound are not extensively documented in publicly available literature, inferences can be drawn from research on related Paris saponins and the constituent moieties, saponins and palmitate.

Studies on various steroidal saponins isolated from the Paris genus have demonstrated significant effects on gene expression, particularly in cancer cell lines. For instance, certain Paris saponins have been shown to induce apoptosis by modulating the expression of genes involved in both extrinsic and intrinsic apoptotic pathways. This includes the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, ultimately leading to programmed cell death. For example, some pennogenyl saponins from Paris quadrifolia have been found to increase the mRNA expression of FADD and BID, key components of the death receptor pathway.

Furthermore, research on other Paris saponins, such as Paris saponin H, has revealed their ability to inhibit cancer cell proliferation by altering the expression of cell cycle regulatory genes. nih.gov This often involves the upregulation of cyclin-dependent kinase inhibitors and the downregulation of cyclins, leading to cell cycle arrest. nih.gov Given the structural similarities, it is plausible that this compound could exert similar effects on the expression of genes related to apoptosis and cell cycle control.

The palmitate moiety of this compound also suggests potential impacts on metabolic gene expression. Palmitic acid is known to influence the expression of genes involved in lipid metabolism, glucose metabolism, and inflammatory responses. Therefore, it is conceivable that this compound could modulate these pathways, although further research is required to confirm this.

A hypothetical gene expression profiling study on this compound might involve treating a specific cell line with the compound and then analyzing the global changes in mRNA levels using techniques like microarray or RNA sequencing (RNA-Seq). The resulting data would be analyzed to identify differentially expressed genes, which could then be mapped to specific biological pathways to understand the compound's mechanism of action.

Table 1: Hypothetical Differentially Expressed Genes in Response to this compound Treatment

| Gene Category | Potential Gene Targets | Predicted Expression Change | Associated Pathway |

| Apoptosis | BAX, BAK | Upregulated | Intrinsic Apoptosis |

| BCL-2, BCL-XL | Downregulated | Intrinsic Apoptosis | |

| CASP8, FADD | Upregulated | Extrinsic Apoptosis | |

| Cell Cycle | CDKN1A (p21), CDKN1B (p27) | Upregulated | Cell Cycle Arrest |

| CCND1 (Cyclin D1), CDK4 | Downregulated | G1/S Transition | |

| Lipid Metabolism | SREBF1, FASN | Downregulated | Fatty Acid Synthesis |

| CPT1A, ACADL | Upregulated | Fatty Acid Oxidation | |

| Inflammation | NFKB1, RELA | Downregulated | NF-κB Signaling |

| IL6, TNF | Downregulated | Inflammatory Cytokines |

Isotopic Tracing and Metabolomic Approaches

Isotopic tracing and metabolomics are advanced analytical strategies that provide deep insights into the metabolic fate and effects of bioactive compounds. These approaches are invaluable for understanding the biosynthesis, mechanism of action, and metabolic impact of natural products like this compound.

Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological system. In the study of Paris species, metabolomic profiling has been instrumental in identifying the diverse range of steroidal saponins and other secondary metabolites present in different plant parts and cultivars. researchgate.netfrontiersin.orgnih.govnih.govresearchgate.net These studies typically employ techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to separate and identify a wide array of compounds. By applying these methods, researchers can obtain a detailed "metabolic fingerprint" of cells or tissues before and after treatment with this compound. This would reveal changes in endogenous metabolite levels, highlighting the metabolic pathways perturbed by the compound.

Isotopic tracing, often used in conjunction with metabolomics, involves the use of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) to track the metabolic fate of a compound or precursor. nih.gov For instance, by synthesizing this compound with ¹³C-labeled palmitate, researchers could trace the uptake, distribution, and metabolism of the palmitate moiety within cells or an organism. nih.govresearchgate.netnih.gov This could help determine whether the compound is hydrolyzed to release palmitic acid and Paris saponin V, and how these components are subsequently utilized in various metabolic pathways, such as fatty acid metabolism or energy production.

A combined metabolomic and isotopic tracing study on this compound could be designed as follows:

Synthesis of Labeled Compound: this compound would be synthesized with a stable isotope label, for example, uniformly ¹³C-labeled palmitate ([U-¹³C₁₆]palmitate). isotope.com

Cellular Treatment: A relevant cell line would be incubated with the labeled this compound.

Metabolite Extraction and Analysis: Metabolites from the cells and culture medium would be extracted at different time points.

LC-MS Analysis: The extracts would be analyzed by high-resolution mass spectrometry to detect and quantify both unlabeled (endogenous) and labeled metabolites.

Data Analysis: The data would be analyzed to identify labeled downstream metabolites of this compound and to observe global changes in the metabolome.